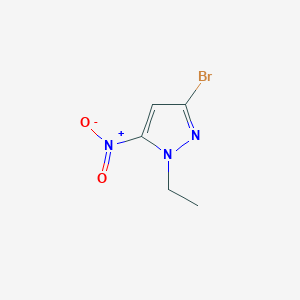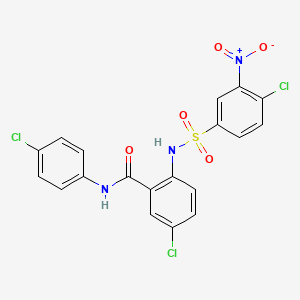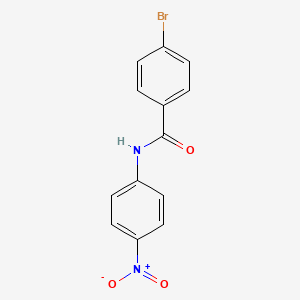
3-Bromo-1-ethyl-5-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-ethyl-5-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms, a bromine atom at the 3-position, an ethyl group at the 1-position, and a nitro group at the 5-position. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-ethyl-5-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromo-1-ethyl-1H-pyrazole with nitric acid to introduce the nitro group at the 5-position. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters. Solvent recovery and waste management are integral parts of the industrial production process to ensure environmental compliance .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-ethyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethyl group at the 1-position can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper.
Reduction: Hydrogen gas, catalysts like palladium on carbon (Pd/C), and solvents like ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: 3-Amino-1-ethyl-5-nitro-1H-pyrazole or 3-Thio-1-ethyl-5-nitro-1H-pyrazole.
Reduction: 3-Bromo-1-ethyl-5-amino-1H-pyrazole.
Oxidation: 3-Bromo-1-carboxyethyl-5-nitro-1H-pyrazole.
Applications De Recherche Scientifique
3-Bromo-1-ethyl-5-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-ethyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom and ethyl group contribute to the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1-methyl-5-nitro-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.
3-Chloro-1-ethyl-5-nitro-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom.
3-Bromo-1-ethyl-4-nitro-1H-pyrazole: Similar structure but with the nitro group at the 4-position instead of the 5-position.
Uniqueness
3-Bromo-1-ethyl-5-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H6BrN3O2 |
|---|---|
Poids moléculaire |
220.02 g/mol |
Nom IUPAC |
3-bromo-1-ethyl-5-nitropyrazole |
InChI |
InChI=1S/C5H6BrN3O2/c1-2-8-5(9(10)11)3-4(6)7-8/h3H,2H2,1H3 |
Clé InChI |
UGYLDZRJKIEDKL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC(=N1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11710370.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B11710377.png)
![Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11710384.png)
![3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11710389.png)
![3,4,5-trimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11710396.png)

![3-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-ol](/img/structure/B11710407.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B11710411.png)
![N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide](/img/structure/B11710423.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11710428.png)
![(5Z)-3-{[(3,4-dimethylphenyl)amino]methyl}-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11710431.png)

![3-(4-Chlorobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11710443.png)
![8'-Methoxy-1,1,3-trimethyl-6'-nitro-1,3-dihydrospiro[benzo[e]indole-2,2'-chromene]](/img/structure/B11710450.png)
